2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N4/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5,9H2,1-3H3 |
InChI Key |
NMXRCMWAIFFXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)N(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Cyclization of Formyl Derivatives
This approach involves the cyclization of formyl derivatives, such as α-formyl-β-alkoxypropionitriles, followed by subsequent functionalization to introduce the amino and methyl groups at specific positions on the pyrimidine ring.
Preparation of Pyrimidine Core:
The process begins with the condensation of α-formyl-β-alkoxypropionitriles with amidines or acetamidine derivatives to form the pyrimidine ring. This step is facilitated by cyclization under reflux conditions, often employing sodium ethoxide or other alkali metal alkoxides as catalysts.Substitutions at N-Positions:
The N,N-dimethyl or N,N,N-trimethyl groups are introduced via methylation reactions, typically using methylating agents such as dimethyl sulfate or dimethyl carbonate, under basic conditions with phase transfer catalysts like tetrabutylammonium bromide.Introduction of Aminomethyl Group:
The aminomethyl side chain at position 4 is incorporated either through reductive amination of aldehyde intermediates or via nucleophilic substitution reactions involving aminomethyl precursors.
Reaction Conditions & Catalysts:
| Step | Conditions | Catalysts/Reagents | Notes |
|---|---|---|---|
| Cyclization | Reflux 65-80°C | Sodium metal, urea, cyanoacetate | Reflux in ethanol or methanol |
| Methylation | 60-80°C, 8-10 hours | Dimethyl sulfate, phase transfer catalyst | Ensures selective methylation at N-positions |
- Simplifies synthesis by avoiding multi-step protection-deprotection sequences.
- Use of toxic methylating agents necessitates safety measures.
- Reaction yields depend heavily on controlled conditions.
Ammonolysis of Alkoxy-Substituted Precursors
This method employs the conversion of alkoxy-substituted pyrimidine derivatives into the amino compound via ammonolysis, replacing the alkoxy group with an amino group.
Starting Material:
5-Alkoxymethylpyrimidine derivatives, prepared via condensation of β-alkoxypropionitriles with amidines.Ammonolysis Reaction:
The pyrimidine derivative is reacted with ammonia in an inert solvent (e.g., ethanol, benzene) at elevated temperatures (around 210-350°C) in the presence of catalysts such as aluminum oxide (Al₂O₃).Outcome:
The alkoxy group is replaced by amino, yielding the amino pyrimidine core with methyl substitutions at N-positions.
Reaction Conditions & Catalysts:
| Parameter | Conditions | Notes |
|---|---|---|
| Temperature | 180-350°C | Elevated for ammonolysis |
| Catalyst | Al₂O₃ or other Lewis acids | Facilitates substitution |
- This route offers high selectivity and fewer steps.
- It minimizes side reactions and reduces toxic waste compared to traditional nitrile hydrogenation.
Methylation of Pyrimidine Intermediates
Following ring formation, methyl groups at N-positions are introduced via methylation of the pyrimidine nitrogen atoms.
Preparation of N-Substituted Pyrimidines:
Using cyclization reactions as above to generate intermediates with free amino groups at position 4.Methylation Process:
Methylation agents such as dimethyl sulfate or dimethyl carbonate are employed under basic conditions (e.g., with sodium hydroxide or potassium hydroxide).
| Parameter | Conditions | Notes |
|---|---|---|
| Temperature | 60-80°C | Controlled to prevent over-methylation |
| Duration | 8-10 hours | Ensures complete methylation |
- Methylation efficiency correlates with the strength of the base and the methylating agent.
- Proper control prevents formation of side products like N,N-dimethylated derivatives.
Alternative Routes via Multi-Step Synthesis
Some procedures involve multi-step synthesis starting from simpler precursors like malononitrile or acetonitrile, progressing through intermediate compounds such as 2-methyl-4-amino-5-aminomethylpyrimidine, then selectively methylating at N,N-6 positions.
- Formation of pyrimidine ring via condensation with amidines.
- Introduction of methyl groups at N-positions through methylation.
- Functionalization at position 4 with aminomethyl groups via reductive amination or nucleophilic substitution.
- These routes are more labor-intensive but allow precise control over substitution patterns.
- They are suitable for laboratory-scale synthesis and optimization for industrial scale.
Summary of Process Parameters and Yields
| Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Yield Range | Environmental Considerations |
|---|---|---|---|---|---|
| Cyclization & Methylation | α-Formyl-β-alkoxypropionitriles | Sodium metal, methylating agents | Reflux 65-80°C, 8-10 hours | 65-85% | Use of toxic methylating agents requires safety measures |
| Ammonolysis | Alkoxy derivatives | Ammonia, Al₂O₃ | 210-350°C, inert solvent | 70-90% | High temperature, energy-intensive |
| Multi-step | Various nitrile derivatives | Amidines, methylating agents | Controlled multi-stage process | Variable | Potential for waste reduction with process optimization |
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. This compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Nitro Groups : Nitro-substituted pyrimidines (e.g., ) demonstrate potent antibacterial and kinase-inhibitory activities but may face toxicity challenges .
- Methoxy Groups : Methoxy substituents (e.g., ) balance solubility and bioavailability, a trait absent in the target compound’s aliphatic substituents .
Key Observations :
- Lipophilicity : The target compound’s lower LogP (vs. chloro and methoxy analogs) suggests better aqueous solubility, advantageous for drug delivery .
- Synthetic Challenges : Aromatic substituents (e.g., in ) require complex coupling reactions, whereas the target compound’s synthesis is more straightforward .
Biological Activity
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may confer various pharmacological properties, including anti-inflammatory and antiviral effects. This article aims to synthesize the current understanding of its biological activity, supported by relevant research findings and data.
Biological Activity Overview
Research indicates that compounds with pyrimidine structures often exhibit a range of biological activities. The following sections detail specific activities associated with 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine.
1. Anti-inflammatory Activity
Studies have shown that certain pyrimidine derivatives can inhibit nitric oxide (NO) production in immune cells, which is a key factor in the inflammatory response. For instance, related compounds have demonstrated significant inhibition of NO production in mouse peritoneal macrophages when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . The mechanism appears to involve the suppression of inducible nitric oxide synthase (iNOS) activity, which is critical for NO synthesis during inflammation.
Table 1: Inhibition of NO Production by Pyrimidine Derivatives
| Compound | IC50 (µM) | Effect on NO Production (%) |
|---|---|---|
| 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine | TBD | TBD |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | 55% |
| 5-substituted 2-amino-4,6-dihydroxypyrimidines | >50 | No effect |
2. Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. Some studies suggest that similar compounds can inhibit viral replication by preventing the assembly of viral proteins into new virions . This mechanism presents a promising avenue for developing antiviral therapies.
3. Cytotoxicity and Cell Viability
Research into the cytotoxic effects of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine shows varied results depending on the concentration and type of cells tested. While some derivatives exhibit selective cytotoxicity against cancer cells, others show minimal effects on normal cell viability .
Table 2: Cytotoxicity Profile of Pyrimidine Derivatives
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine | HeLa | 100 | TBD |
| Related pyrimidine derivative | A549 | 50 | >70 |
Case Studies
Several case studies have highlighted the biological activity of pyrimidine derivatives:
- Study on Anti-inflammatory Effects : A study evaluated the effects of various substituted pyrimidines on NO production in LPS-stimulated macrophages. The findings indicated that certain substitutions enhanced anti-inflammatory activity significantly .
- Antiviral Mechanisms : Another study focused on the antiviral mechanisms of pyrimidine derivatives against HIV. It was found that these compounds could disrupt viral replication cycles effectively .
Q & A
Basic: What are the recommended synthetic routes for 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1: Preparation of the pyrimidine core via cyclization of β-diketones with guanidine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2: Functionalization via alkylation or amination. For the aminomethyl group, a reductive amination step using NaBH4 or Pd/C catalysis under H2 atmosphere is common.
- Step 3: Methylation of amine groups using methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 60°C.
Key Variables:
- Temperature: Higher temperatures (70–90°C) improve reaction rates but may reduce selectivity.
- Catalyst: Pd/C enhances reductive amination efficiency (yields ~75–85%) compared to NaBH4 (~60–70%).
- Solvent: Polar aprotic solvents (DMF, DMSO) favor methylation but require rigorous drying to avoid side reactions.
Refer to analogous pyrimidine syntheses in multi-step protocols .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identifies methyl groups (δ 1.8–2.5 ppm) and aminomethyl protons (δ 3.1–3.5 ppm). Splitting patterns confirm substitution on the pyrimidine ring.
- 13C NMR: Resolves quaternary carbons (C4, C6) and methyl groups (δ 20–25 ppm).
- X-ray Crystallography:
Data Interpretation:
- Use software like Mercury or Olex2 to analyze intermolecular interactions (e.g., C–H⋯π bonds in crystal packing) .
Basic: How is preliminary biological activity screening designed for this compound?
Methodological Answer:
- Antimicrobial Assays:
- MIC Tests: Evaluate inhibition of E. coli (Gram-negative) and S. aureus (Gram-positive) at concentrations 1–100 µg/mL.
- Cytotoxicity: Use MTT assays on HEK-293 cells to establish IC50 values.
- Enzyme Inhibition:
- Kinase Profiling: Screen against a panel of kinases (e.g., EGFR, CDK2) at 10 µM to identify targets.
Optimization:
- Adjust substituents (e.g., methyl vs. trifluoromethyl) to enhance activity. Compare with analogs showing antifungal activity .
Advanced: How do intramolecular interactions and crystal packing affect the compound’s stability?
Methodological Answer:
- Intramolecular Bonds:
- N–H⋯N hydrogen bonds (2.1–2.3 Å) create a six-membered ring, reducing conformational flexibility .
- Intermolecular Interactions:
- C–H⋯O bonds (2.8–3.0 Å) form polymeric chains along the c-axis.
- C–H⋯π interactions (3.3 Å) between methyl groups and aromatic rings stabilize the lattice .
- Stability Implications:
- Tight packing increases melting points (predicted >200°C) and reduces hygroscopicity.
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking Workflow:
- Ligand Preparation: Generate 3D conformers from SMILES (e.g.,
CN(C)C1=NC(=NC(=C1N)CN)C) using Open Babel. - Target Selection: Prioritize kinases (PDB: 1M7Q) or bacterial enzymes (PDB: 3VOB).
- Molecular Docking: Use AutoDock Vina with Lamarckian GA parameters.
- Ligand Preparation: Generate 3D conformers from SMILES (e.g.,
- Key Findings:
- The aminomethyl group forms hydrogen bonds with Asp86 in EGFR (binding energy: −8.2 kcal/mol).
- Methyl groups enhance hydrophobic interactions in the ATP-binding pocket .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
Methodological Answer:
- Case Study:
- Contradiction: Analog A shows antibacterial activity (MIC 5 µg/mL), while analog B (6-methyl variant) is inactive.
- SAR Analysis:
- Substituent Effects: Methyl at C6 sterically hinders target binding. Replace with smaller groups (e.g., F, Cl) to restore activity.
- Electron-Withdrawing Groups: Trifluoromethyl at C5 increases lipophilicity (logP +0.5), improving membrane permeability .
- Validation:
- Synthesize derivatives with systematic substitutions and re-test in dose-response assays.
Advanced: What are the challenges in optimizing pharmacokinetic properties?
Methodological Answer:
- Key Parameters:
- Lipophilicity (logP): Aim for 1–3 (measured via shake-flask method). The aminomethyl group reduces logP by 0.3 compared to N-methyl analogs.
- Metabolic Stability: Incubate with liver microsomes (human/rat). CYP450 oxidation of methyl groups generates polar metabolites (LC-MS/MS analysis).
- Strategies:
- Introduce fluorine to block metabolic hotspots.
- Modify the pyrimidine ring to π-stacking motifs (e.g., thienopyrimidine) for enhanced plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
